molecular formula C5H11ClN2O2 B1421197 2-Morpholinecarboxamide hydrochloride CAS No. 1185296-76-7

2-Morpholinecarboxamide hydrochloride

Cat. No.: B1421197
CAS No.: 1185296-76-7
M. Wt: 166.6 g/mol
InChI Key: UJWGIIHZXUTSNZ-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and is commonly used in medical, environmental, and industrial research.

Preparation Methods

2-Morpholinecarboxamide hydrochloride can be synthesized by reacting 2-morpholine carboxylic acid with thionyl chloride in the presence of N, N-dimethylformamide. The resulting intermediate is then treated with hydrochloric acid at room temperature to form the final product. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2-Morpholinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Morpholinecarboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical syntheses.

    Biology: It is employed in biological studies to understand its effects on different biological pathways.

    Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.

    Industry: It is used in industrial research for developing new materials and processes.

Mechanism of Action

The mechanism by which 2-Morpholinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Morpholinecarboxamide hydrochloride can be compared with other similar compounds such as:

    Morpholine-2-carboxamide: This compound has a similar structure but lacks the hydrochloride group.

    4-Morpholinylacetic acid: Another related compound with different functional groups.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.

Properties

IUPAC Name

morpholine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWGIIHZXUTSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-76-7
Record name 2-Morpholinecarboxamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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